cyclohex-2-ene-1-carbonitrile

Stereoselective synthesis Annulation Bicyclic nitriles

Cyclohex-2-ene-1-carbonitrile (CAS 13048-17-4, C₇H₉N, MW 107.15) is an α,β-unsaturated cyclic nitrile featuring a reactive carbon-carbon double bond conjugated with a nitrile group. This structure positions it as a versatile Michael acceptor and a strategic intermediate in the synthesis of complex bicyclic nitriles and carbocyclic frameworks.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 13048-17-4
Cat. No. B079223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohex-2-ene-1-carbonitrile
CAS13048-17-4
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C#N
InChIInChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2
InChIKeySHQBSKNMMFNYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-2-ene-1-carbonitrile (CAS 13048-17-4) – A Differentiated Cyclic Alkenenitrile Building Block for Synthesis and Research


Cyclohex-2-ene-1-carbonitrile (CAS 13048-17-4, C₇H₉N, MW 107.15) is an α,β-unsaturated cyclic nitrile featuring a reactive carbon-carbon double bond conjugated with a nitrile group [1]. This structure positions it as a versatile Michael acceptor and a strategic intermediate in the synthesis of complex bicyclic nitriles and carbocyclic frameworks [2]. Its computed physicochemical properties, including a topological polar surface area (TPSA) of 23.8 Ų and a XLogP3-AA of 1.7, define its distinct profile among cyclohexene carbonitrile isomers [3].

Why Cyclohex-2-ene-1-carbonitrile (CAS 13048-17-4) Cannot Be Replaced by Other Cyclohexene Carbonitrile Isomers


Isomeric cyclohexene carbonitriles exhibit divergent reactivity profiles due to the distinct positioning of the nitrile group relative to the alkene. For example, cyclohex-1-ene-1-carbonitrile (1855-63-6) and cyclohex-3-ene-1-carbonitrile (100-45-8) possess different electronic and steric environments, leading to altered behavior in conjugate addition, cycloaddition, and stereoselective annulation pathways [1]. The specific double-bond geometry in cyclohex-2-ene-1-carbonitrile enables unique stereoelectronic control in annulation reactions to produce cis-fused bicyclic frameworks—a capability not replicated by its positional isomers [2]. Therefore, substituting these analogs without rigorous validation of reaction-specific performance introduces significant risk of synthetic failure or stereochemical misassignment.

Quantitative Comparative Evidence for Cyclohex-2-ene-1-carbonitrile (13048-17-4) vs. Analog Selection


Comparative Stereoelectronic Control in Annulation: Cyclohex-2-ene-1-carbonitrile vs. Cyclohex-1-ene-1-carbonitrile

In stereoselective annulation reactions, cyclohex-2-ene-1-carbonitrile demonstrates a unique stereoelectronic preference for axial conjugate addition, leading to a reactive conformer that rapidly cyclizes to cis-fused bicyclic nitriles. This outcome is not observed with cyclohex-1-ene-1-carbonitrile under analogous conditions due to differences in alkene geometry and the resulting conformational bias [1].

Stereoselective synthesis Annulation Bicyclic nitriles

Physicochemical Differentiation: Boiling Point and Density of Cyclohex-2-ene-1-carbonitrile vs. Cyclohex-1-ene-1-carbonitrile

Cyclohex-2-ene-1-carbonitrile exhibits a higher boiling point (200.9±29.0 °C at 760 mmHg) compared to cyclohex-1-ene-1-carbonitrile (192.7±10.0 °C at 760 mmHg), indicating stronger intermolecular forces [1]. Additionally, its density (0.9±0.1 g/cm³) is lower than that of the 1-isomer (1.0±0.1 g/cm³) .

Physical chemistry Process development Purification

Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3-AA) Comparison for Membrane Permeability Prediction

Cyclohex-2-ene-1-carbonitrile has a computed TPSA of 23.8 Ų and a XLogP3-AA of 1.7 [1]. In comparison, cyclohex-3-ene-1-carbonitrile (100-45-8) has a computed TPSA of 23.8 Ų (identical) but a XLogP3-AA of 1.7 (also identical) [2]. This indicates that while these isomers share similar predicted membrane permeability, their distinct reactivity profiles remain the primary differentiator for biological applications.

Drug design ADME Physicochemical property prediction

Optimal Scientific and Industrial Use Cases for Cyclohex-2-ene-1-carbonitrile (13048-17-4)


Stereoselective Synthesis of Cis-Fused Bicyclic Nitriles

Utilize cyclohex-2-ene-1-carbonitrile as the key starting material in conjugate addition-alkylation sequences to reliably access cis-octalins and hydrindanes. This application is directly supported by its demonstrated stereoelectronic control favoring axial conjugate addition [1]. The cis-fused frameworks are valuable intermediates in natural product synthesis and medicinal chemistry.

Precursor for Michael Addition-Based Library Synthesis

Employ cyclohex-2-ene-1-carbonitrile as a competent Michael acceptor in diversity-oriented synthesis. Its electron-withdrawing nitrile group activates the adjacent alkene for nucleophilic attack, enabling the construction of diverse carbocyclic and heterocyclic libraries [2]. This is a preferred application over its positional isomers which may exhibit different regioselectivity or reduced reactivity.

Purification Protocol Design Based on Distinct Boiling Point

When developing purification workflows for isomer mixtures, leverage the higher boiling point of cyclohex-2-ene-1-carbonitrile (200.9 °C) relative to cyclohex-1-ene-1-carbonitrile (192.7 °C) to design fractional distillation or temperature-programmed separation strategies . This ensures the procurement of high-purity material for sensitive downstream reactions.

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